

4,4-Dimethyl-1,3-cyclohexanedione chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627

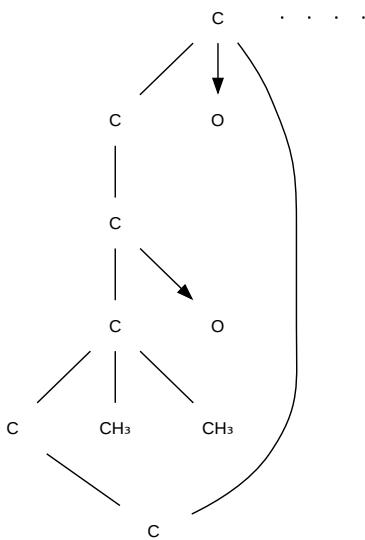
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An In-depth Technical Guide to **4,4-Dimethyl-1,3-cyclohexanedione**

Core Compound Identification

IUPAC Name: 4,4-dimethylcyclohexane-1,3-dione.[\[1\]](#)

Chemical Structure:



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Caption: Chemical structure of **4,4-Dimethyl-1,3-cyclohexanedione**.

Physicochemical Properties

The quantitative data for **4,4-Dimethyl-1,3-cyclohexanedione** are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	[1] [2]
Molecular Weight	140.18 g/mol	[1] [3]
CAS Number	562-46-9	[1] [3]
Appearance	White needles	[4] [5]
Melting Point	103-105 °C	[2] [3] [4]
Boiling Point	130 °C at 7 mmHg	[3] [4]
Density	1.016 g/cm ³	[2]
pKa	5.33 ± 0.40 (Predicted)	[5]
Solubility	Soluble in acetone and halogenated solvents.	[5]
InChI Key	PLGPBTCNKJQJHQ-UHFFFAOYSA-N	[1] [3]
SMILES	CC1(C)CCC(=O)CC1=O	[3]

Experimental Protocols

Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione

A common synthetic route involves a Michael addition followed by cyclization. The following protocol is adapted from established literature.[\[4\]](#)

Workflow for the Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione

Caption: Experimental workflow for the synthesis of **4,4-dimethyl-1,3-cyclohexanedione**.

Detailed Methodology:

- Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2-butanone (5.0 g, 58.05 mmol), potassium tert-butoxide (13.0 g, 116.1 mmol), and tetrahydrofuran (50 mL).[4]
- Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl acrylate (5.8 g, 58.05 mmol) dropwise to the cooled mixture.[4]
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.[4]
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[4]
- Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[4]
- Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a 50% ethyl acetate in hexane solution as the eluent. This yields **4,4-dimethyl-1,3-cyclohexanedione** as a pure compound.[4]

Analytical Characterization

The identity and purity of **4,4-Dimethyl-1,3-cyclohexanedione** are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the molecular structure. The expected signals for **4,4-dimethyl-1,3-cyclohexanedione** in CDCl_3 are: δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H).[4]
- Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight, with an expected $[\text{M}+\text{H}]^+$ peak at m/z 141.0.[4]
- Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound and for quantitative analysis, often using a flame ionization detector (FID). While

a specific method for this compound is not detailed, methods for related cyclohexanediones are established and can be adapted.

Relevance in Drug Development

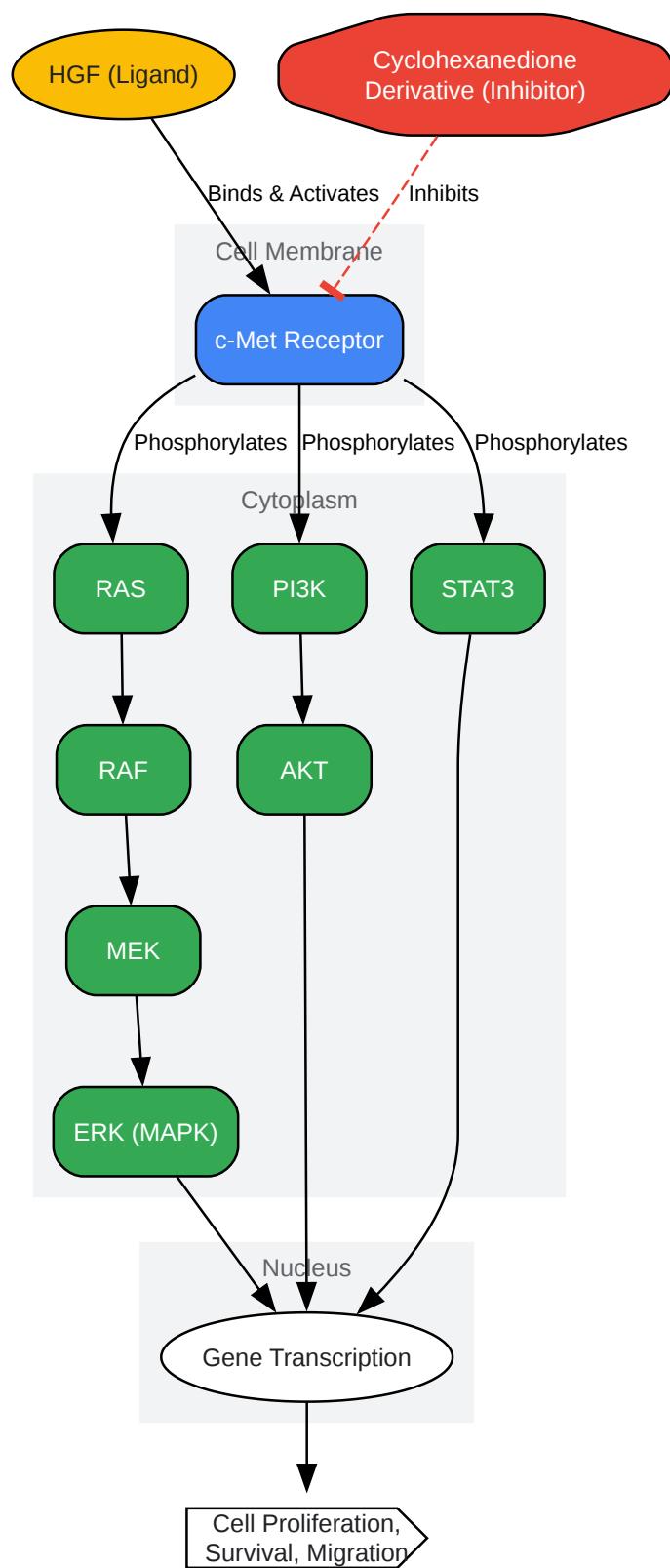
Cyclohexane-1,3-dione derivatives are of significant interest in medicinal chemistry and drug development, particularly as scaffolds for kinase inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[6] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[2][7] Consequently, c-Met is a key therapeutic target.

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of c-Met. These small molecules can bind to the active site of the kinase, blocking its activity and inhibiting downstream signaling cascades that promote tumor growth.[2]

Simplified HGF/c-Met Signaling Pathway



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Caption: Inhibition of the c-Met signaling pathway by cyclohexanedione derivatives.

This pathway highlights how blocking c-Met activation can disrupt multiple downstream signaling arms, including the PI3K/AKT and RAS/MAPK pathways, ultimately leading to a reduction in cancer cell proliferation and survival. The development of selective and potent c-Met inhibitors based on the **4,4-dimethyl-1,3-cyclohexanedione** scaffold is an active area of research for targeted cancer therapy.

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